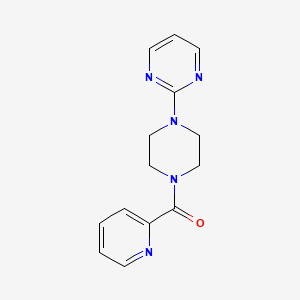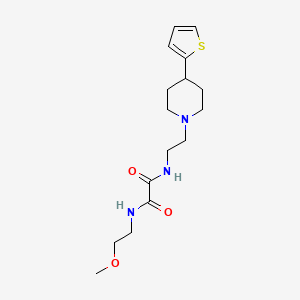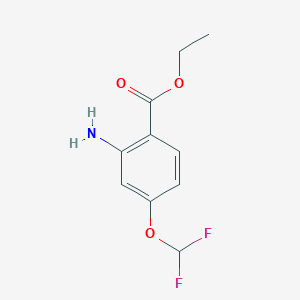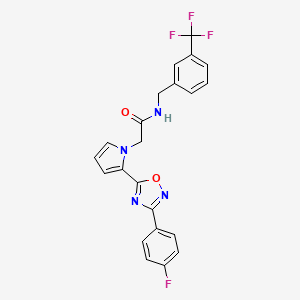
2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone is a heterocyclic compound that features a pyridine ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple nitrogen atoms in its structure makes it a versatile ligand in coordination chemistry and a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method includes the reaction of 2-pyridyl ketone with 4-pyrimidin-2-ylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyridine or pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding alcohols or amines. Substitution reactions can result in various substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of inflammatory mediators like prostaglandins . In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its nitrogen atoms to form stable complexes with unique properties .
Comparison with Similar Compounds
2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone can be compared with other similar compounds such as:
Methyl 2-pyridyl ketone: A simpler analog with a single pyridine ring, used in similar applications but with different reactivity and properties.
Phenyl-2-pyridyl ketone: Another analog with a phenyl group instead of a pyrimidine ring, exhibiting different biological and chemical properties.
2-(Pyridin-2-yl) pyrimidine derivatives: Compounds with similar core structures but varying substituents, leading to diverse biological activities and applications.
The uniqueness of this compound lies in its combination of pyridine, pyrimidine, and piperazine rings, which confer distinct chemical reactivity and potential for various applications.
Properties
IUPAC Name |
pyridin-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-13(12-4-1-2-5-15-12)18-8-10-19(11-9-18)14-16-6-3-7-17-14/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPUEBZNAGUENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2908314.png)

![Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2908317.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2908321.png)
![2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B2908323.png)
![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2908324.png)
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2908327.png)
![6,6'-dibromo-4,4'-diphenyl-N-[3-(trifluoromethyl)phenyl]-[2,3'-biquinoline]-2'-amine](/img/structure/B2908328.png)
![Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2908329.png)
![ethyl 4-[4-({6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2908334.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2908336.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2908337.png)
